molecular formula C37H46N2O10 B12622451 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid

3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B12622451
M. Wt: 678.8 g/mol
InChI Key: IDYPHOUSCUFIAJ-JIDXOOBHSA-N
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Description

3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the indole-2-carboxylic acid derivative, followed by the introduction of the methoxy group and the attachment of the complex side chain containing the cyclopenta[a]phenanthrene moiety. Each step involves precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical properties.

Scientific Research Applications

3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes and molecular interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and biological activity. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various cellular processes. This can lead to changes in gene expression, protein function, and cellular behavior, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other indole derivatives and cyclopenta[a]phenanthrene-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness: What sets 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid apart is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C37H46N2O10

Molecular Weight

678.8 g/mol

IUPAC Name

3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C37H46N2O10/c1-35-13-10-21(40)16-20(35)4-6-24-26-11-14-37(47,36(26,2)18-28(41)32(24)35)29(42)19-49-31(44)9-8-30(43)38-15-12-23-25-17-22(48-3)5-7-27(25)39-33(23)34(45)46/h5,7,16-17,24,26,28,32,39,41,47H,4,6,8-15,18-19H2,1-3H3,(H,38,43)(H,45,46)/t24-,26-,28-,32+,35-,36-,37-/m0/s1

InChI Key

IDYPHOUSCUFIAJ-JIDXOOBHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=C(NC6=C5C=C(C=C6)OC)C(=O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=C(NC6=C5C=C(C=C6)OC)C(=O)O)O)C)O

Origin of Product

United States

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